molecular formula C8H5FN2O2 B7964490 7-fluoro-1H-indazole-5-carboxylic acid

7-fluoro-1H-indazole-5-carboxylic acid

Cat. No.: B7964490
M. Wt: 180.14 g/mol
InChI Key: WDZFFJUZWWIPCZ-UHFFFAOYSA-N
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Description

Diazotization Reactions in Indazole Carboxylic Acid Synthesis

Diazotization is a cornerstone reaction in the synthesis of the indazole ring system and for the functionalization of indazole precursors. This process typically involves the conversion of a primary aromatic amine to a diazonium salt, which can then undergo cyclization or be replaced by various functional groups.

One established route to indazole carboxylic acids involves starting from an appropriate aminobenzoic acid derivative. For instance, the synthesis of 1H-indazole-3-carboxylic acid can be achieved by the ring-opening of isatin, followed by diazotization and a subsequent reductive cyclization. chemicalbook.com Similarly, diazonium salts prepared from anthranilic acid can be reductively cyclized to yield 1H-indazole. chemicalbook.com

In the context of 7-substituted indazoles, a common strategy involves the diazotization of a 7-aminoindazole precursor. For example, 1H-indazol-7-amine can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and an acid like hydrochloric acid (HCl) at low temperatures (e.g., 0 °C). This highly reactive intermediate can then be treated with reagents like potassium iodide (KI) to yield 7-iodo-1H-indazole. sci-hub.se The resulting iodo-substituted indazole is a versatile intermediate that can be further functionalized, for example, by converting the iodine to a carboxylic acid group via palladium-catalyzed carboxylation or through a sequence of cyanation followed by hydrolysis.

Table 1: Example of Diazotization for Indazole Functionalization

Starting MaterialReagentsIntermediateSubsequent ReactionProductReference
1H-Indazol-7-amine1. NaNO₂, HCl, 0 °C2. KI7-Iodo-1H-indazole diazonium saltReaction with KI7-Iodo-1H-indazole sci-hub.se
Isatin1. aq. NaOH2. Diazotization3. Reductive CyclizationAminophenylglyoxylic acid diazonium saltReductive Cyclization1H-Indazole-3-carboxylic acid chemicalbook.com

Palladium-Catalyzed Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of the indazole scaffold, allowing for the introduction of a wide array of functional groups. These reactions are typically employed on halogenated indazole intermediates, such as the 7-iodo-1H-indazole mentioned previously. sci-hub.se Common coupling reactions include Suzuki, Heck, Sonogashira, and cyanation reactions. youtube.comresearchgate.net

For the synthesis of carboxylic acid-containing indazoles, a palladium-catalyzed cyanation reaction is particularly relevant. A 7-iodo-indazole intermediate can be coupled with a cyanide source, such as zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst like Pd₂(dba)₃ and a phosphine (B1218219) ligand like dppf. sci-hub.se This reaction introduces a nitrile group (-CN) at the 7-position. The resulting 7-cyano-indazole can then be hydrolyzed under acidic or basic conditions to yield the desired 7-indazole-carboxylic acid.

Furthermore, palladium catalysis can be used to directly couple carboxylic acids with other molecules. While often used for C-C, C-N, or C-S bond formation, these methods highlight the versatility of palladium in modern organic synthesis. mdpi.comrsc.orgrsc.org For instance, palladium catalysts facilitate the regioselective synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines, demonstrating the power of these catalysts in building the indazole core itself. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Reactions for Indazole Diversification

Reaction TypeIndazole SubstrateCoupling PartnerCatalyst System (Example)Product TypeReference
Cyanation 7-Iodo-1H-indazoleZn(CN)₂Pd₂(dba)₃, dppf, Zn7-Cyano-1H-indazole sci-hub.se
Suzuki Coupling Aryl halideOrganoboranePd catalyst, BaseAryl-substituted product youtube.com
Sonogashira Coupling Organic halideTerminal alkynePd catalyst, Cu(I) cocatalystAlkynyl-substituted product youtube.com
N-Arylation 2-Bromobenzyl bromideArylhydrazinePd catalyst, t-Bu₃PHBF₄2-Aryl-2H-indazole organic-chemistry.org

Green Chemistry Principles Applied to Indazole Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like indazoles. Key aspects include the use of safer solvents, energy-efficient reaction conditions, and catalytic reagents over stoichiometric ones. youtube.com

Recent research has demonstrated greener approaches to indazole synthesis. One notable example is the use of polyethylene (B3416737) glycol (PEG) as a biodegradable and green solvent. organic-chemistry.orgacs.org A copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in PEG has been developed for the synthesis of 2H-indazoles. organic-chemistry.org Another approach utilizes copper oxide nanoparticles on activated carbon as a heterogeneous, recyclable catalyst for indazole synthesis, again using PEG-400 as a green solvent. acs.orgnih.gov

Applying these principles to the synthesis of 7-fluoro-1H-indazole-5-carboxylic acid would involve:

Preventing Waste: Designing synthetic routes with high atom economy to maximize the incorporation of starting materials into the final product. youtube.com

Using Catalysts: Employing recyclable heterogeneous catalysts or highly efficient homogeneous catalysts to minimize waste. youtube.comnih.gov

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, PEG, or 2-propanol. acs.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. youtube.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1H-indazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZFFJUZWWIPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing product yield and purity, which is especially important in multi-step syntheses. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reagent stoichiometry.

For the synthesis of substituted indazoles, reaction optimization can have a significant impact. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for certain applications, the bromination step was carefully optimized. nih.gov Researchers screened different amounts of the brominating agent (N-bromosuccinimide, NBS) and the acid catalyst (H₂SO₄) to find the ideal conditions that resulted in a high yield (75-80%) and purity (95-96%). nih.gov

Similarly, the subsequent cyclization step to form the indazole ring was optimized. Parameters screened included the amount of hydrazine (B178648) hydrate (B1144303), the choice of base (e.g., NaOAc), and the solvent volume. nih.gov This systematic optimization led to the identification of conditions that provided the desired product in a good yield and with high regioselectivity.

When synthesizing 7-fluoro-1H-indazole-5-carboxylic acid, similar optimization would be necessary for each step, including the initial cyclization to form the fluoroindazole core and the subsequent introduction or modification of the carboxylic acid group. The choice of solvent, for instance, can influence reaction pathways, as seen in a diazo activation strategy where using DMF as the solvent favored indazole formation over 1,2,4-triazole (B32235) formation. nih.gov

Table 3: Example of Reaction Optimization for a Substituted Indazole Precursor

Parameter VariedConditions TestedOutcomeOptimal ConditionReference
Brominating Agent NBS (1.0 to 1.2 eq.)Yield and purity variation1.07 eq. NBS nih.gov
Acid Catalyst H₂SO₄ (5 to 10 eq.)Reaction completion and purity10 eq. H₂SO₄ nih.gov
Cyclization Reagent Hydrazine hydrate (2 to 4 eq.)>98% conversion4 eq. hydrazine hydrate nih.gov
Cyclization Solvent 2-MeTHF (5 to 10 V)>99% conversion, good isomer ratio5 V 2-MeTHF nih.gov

Chromatographic and Crystallization Techniques for Isolation and Purification

Advanced Spectroscopic Elucidation Methods

The definitive structural analysis of this compound and its analogues relies on a combination of modern spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous assignment of the atomic connectivity and electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy of this compound is expected to reveal distinct signals for each of the non-exchangeable protons in the molecule. The aromatic region would likely display signals for the protons on the indazole ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, as well as the anisotropic effects of the heterocyclic ring.

In a typical ¹H NMR spectrum of a substituted indazole, the proton at position 3 (H-3) often appears as a singlet, while the protons on the benzene (B151609) ring will exhibit splitting patterns dependent on their coupling with neighboring protons and the fluorine atom. For this compound, one would anticipate a doublet for the proton at C-4 and a doublet for the proton at C-6, with coupling constants characteristic of ortho and meta H-F coupling, respectively. The N-H proton of the indazole ring and the O-H proton of the carboxylic acid will typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-38.2 - 8.4s-
H-48.0 - 8.2dJ(H,F) ≈ 8-10
H-67.6 - 7.8dJ(H,F) ≈ 4-6
N-H> 13.0br s-
COOH> 12.0br s-

Note: These are predicted values based on known data for analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization state and the electronegativity of attached atoms. The presence of the fluorine atom will cause the signal for C-7 to appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). Longer-range couplings to other carbons (²JCF, ³JCF) will also be observed, aiding in the assignment of the carbon signals. The carbonyl carbon of the carboxylic acid is expected to appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

CarbonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
C-3135 - 140s-
C-3a120 - 125s-
C-4122 - 127d²J(C,F) ≈ 10-15
C-5128 - 133s-
C-6110 - 115d³J(C,F) ≈ 3-5
C-7150 - 155d¹J(C,F) ≈ 240-260
C-7a140 - 145d²J(C,F) ≈ 15-20
COOH165 - 175s-

Note: These are predicted values based on known data for analogous compounds and may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. This signal will be split by coupling to neighboring protons, primarily H-6 (meta coupling) and H-4 (para coupling), resulting in a doublet of doublets or a more complex multiplet. The magnitude of these coupling constants provides further structural information.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, cross-peaks would be expected between coupled protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. youtube.com This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For instance, correlations from H-4 and H-6 to the carboxylic acid carbonyl carbon would confirm the position of this functional group.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary. sigmaaldrich.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is formed through hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1730 cm⁻¹. spectroscopyonline.com The N-H stretching vibration of the indazole ring is expected in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad, Strong
N-H (Indazole)Stretching3100 - 3500Medium
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C=O (Carboxylic Acid)Stretching1700 - 1730Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Strong
C-FStretching1000 - 1300Strong

Note: These are predicted values and can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction has a profound effect on the FT-IR spectrum. spectroscopyonline.com The most notable feature is an exceptionally broad absorption band for the O-H stretching vibration, which can span from approximately 3300 cm⁻¹ to 2500 cm⁻¹. spectroscopyonline.com This broadness is a hallmark of the strong hydrogen bonding in the carboxylic acid dimer. spectroscopyonline.comnih.gov

The carbonyl (C=O) stretching vibration of the carboxylic acid group provides another key diagnostic peak. For aromatic carboxylic acids, this peak typically appears in the range of 1710 to 1680 cm⁻¹. spectroscopyonline.com The exact position is influenced by the electronic effects of the fused ring system and the fluorine substituent.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch Carboxylic Acid (Dimer) 2500-3300 Very Broad
C=O Stretch Carboxylic Acid 1680-1710 Strong, Sharp
C=C/C=N Stretches Aromatic/Indazole Ring 1450-1620 Medium to Strong
C-O Stretch / O-H Bend Carboxylic Acid 1210-1320 Strong, Broad
C-F Stretch Fluoro-aromatic 1100-1250 Strong
O-H Out-of-Plane Bend Carboxylic Acid (Dimer) ~920 Broad, Medium
Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FT-IR for analyzing the vibrational modes of a molecule. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key advantage of Raman is its sensitivity to non-polar bonds and its relative insensitivity to water, making it suitable for studying samples in aqueous media. rsc.org

For this compound, Raman spectroscopy would be particularly useful for probing the vibrations of the aromatic backbone and the C-F bond. The symmetric vibrations of the indazole ring system, which may be weak in the IR spectrum, often produce strong, sharp signals in the Raman spectrum. The ionization of a carboxylic acid into a carboxylate ion typically leads to a blue-shift and narrowing of the ν(C=C) band in the Raman spectrum. rsc.org

In general, carboxylic acids can exist as monomers, cyclic dimers, or larger oligomers, and the equilibrium between these species is concentration-dependent. rsc.orgresearchgate.net Raman spectroscopy can help distinguish between these forms by analyzing shifts in key vibrational bands, providing deeper insight into the intermolecular interactions that govern the compound's structure in different environments. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition, and deduce its structure by analyzing fragmentation patterns. ijbr.com.pk

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (molecular formula: C₈H₅FN₂O₂), HRMS is crucial for confirming its identity.

The technique can differentiate between compounds that have the same nominal mass but different elemental compositions. The experimentally measured mass is compared against the theoretical (calculated) exact mass to validate the assigned formula.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₅FN₂O₂
Theoretical Exact Mass [M+H]⁺ 181.0408
Theoretical Exact Mass [M-H]⁻ 179.0262
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net It is widely used to analyze complex mixtures, assess the purity of compounds, and confirm the identity of target analytes. nih.gov

In the analysis of this compound, a sample is first injected into a high-performance liquid chromatography (HPLC) system. The compound travels through a column, separating it from any impurities, starting materials, or byproducts. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer.

The mass spectrometer detects the target compound as it elutes from the column, providing its mass-to-charge ratio. This confirms the identity of the main peak in the chromatogram. The purity of the sample is determined by integrating the area of the target compound's peak relative to the total area of all detected peaks in the chromatogram. The use of tandem mass spectrometry (LC-MS/MS) can further enhance specificity by monitoring characteristic parent-daughter ion transitions. epa.gov

X-ray Diffraction Studies for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. nih.govnih.gov

For this compound, obtaining a suitable single crystal would allow for its complete structural characterization. Based on studies of similar molecules like indole-carboxylic acids and other indazole derivatives, it is expected that the molecules would form centrosymmetric dimers in the crystal lattice. researchgate.netmdpi.com These dimers are held together by strong O-H···N or O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov The fluorine atom and the indazole nitrogen atoms could also participate in weaker C-H···F or N-H···N intermolecular contacts, further stabilizing the crystal structure.

The resulting data would provide an unambiguous confirmation of the compound's constitution and conformation, serving as a benchmark for computational models.

Table 3: Representative Crystallographic Data for a Heterocyclic Carboxylic Acid

Parameter Description Example Value Range
Crystal System The geometry of the unit cell Monoclinic, Triclinic
Space Group The symmetry elements of the crystal P2₁/c, P-1
a, b, c (Å) Unit cell dimensions 5-15 Å
α, β, γ (°) Unit cell angles 90-110°
Z Molecules per unit cell 2 or 4
Hydrogen Bond (O-H···N/O) Distance (Å) 2.5 - 2.8 Å
Hydrogen Bond (O-H···N/O) Angle (°) 160 - 180°

Note: This table presents typical data ranges observed for similar structures and is for illustrative purposes.

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools used to complement and interpret experimental findings. nih.gov These theoretical models can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, electronic structures, and chemical reactivity. nih.govnih.gov

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the molecule, including bond lengths and angles. This theoretical structure can be compared with experimental data from X-ray diffraction. nih.gov

Simulate Vibrational Spectra: Calculate the theoretical FT-IR and Raman spectra. Comparing these calculated spectra with experimental ones aids in the assignment of complex vibrational modes. mdpi.com

Analyze Electronic Properties: Determine the distribution of electron density and calculate the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Investigate Intermolecular Interactions: Model the hydrogen-bonded dimer and other aggregates to understand the forces that govern the compound's supramolecular assembly.

These computational insights provide a deeper understanding of the structure-property relationships of this compound at the electronic level, offering predictive power that can guide further experimental work.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. For this compound and its analogues, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-311++G**, provide profound insights into their electronic structure and molecular geometry. rsc.org

DFT calculations are employed to determine the optimized molecular structure by finding the lowest energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net For fluorinated indazole derivatives, the geometry optimization reveals a generally planar conformation of the bicyclic indazole core. nih.gov The introduction of a fluorine atom and a carboxylic acid group induces subtle but significant changes in the geometry compared to the parent indazole molecule. The electron-withdrawing nature of both the fluorine atom and the carboxylic acid group can lead to a shortening of adjacent C-C bonds within the benzene ring and affect the bond lengths within the pyrazole (B372694) moiety.

The optimized molecular structure of a representative indazole derivative as determined by DFT calculations is presented below.

Interactive Table: Calculated Geometrical Parameters for an Indazole Derivative

ParameterBond/AngleValue (DFT)
Bond LengthC-F~1.35 Å
C=O~1.21 Å
O-H~0.97 Å
N-N~1.36 Å
Bond AngleC-C-F~119°
O=C-O~123°
C-N-N~112°

Note: These values are representative and derived from DFT studies on analogous structures. Actual values for this compound would require specific calculation.

Computational Studies on Tautomerism and Isomerism of Indazole Carboxylic Acids

Indazole and its derivatives exhibit annular tautomerism, primarily existing in two forms: the 1H-indazole and the 2H-indazole tautomers. researchgate.net The 1H-tautomer features the hydrogen atom on the N1 nitrogen (the pyrrole-like nitrogen), resulting in a benzenoid structure, while the 2H-tautomer has the hydrogen on the N2 nitrogen (the pyridine-like nitrogen), leading to a quinonoid form. nih.gov

Computational studies using various levels of theory, including AM1, Hartree-Fock, and DFT, have been extensively applied to determine the relative stability of these tautomers. mdpi.comnih.gov The consensus from these theoretical investigations is that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase, in solution, and in the solid state. nih.gov The energy difference between the two forms is significant enough that the 1H-tautomer is the predominant species under most conditions. researchgate.netmdpi.com The greater stability of the 1H form is attributed to its benzenoid character, which confers superior aromatic stabilization compared to the quinonoid structure of the 2H form.

Interactive Table: Calculated Relative Energies of Indazole Tautomers

TautomerStructureRelative Energy (kJ/mol)Stability
1H-IndazoleBenzenoid0 (Reference)More Stable
2H-IndazoleQuinonoid+1.7 to +1.9Less Stable

Data adapted from computational studies on indazole derivatives, illustrating the typical energy difference found between the two most common tautomers. mdpi.com

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be correlated with experimental data to confirm molecular structures. Time-Dependent Density Functional Theory (TD-DFT) is particularly effective for calculating electronic absorption spectra (UV-Vis), while standard DFT methods can accurately predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net

For indazole derivatives, theoretical calculations of UV-Vis absorption wavelengths (λmax) have shown a strong correlation with experimental values. researchgate.net Similarly, calculated vibrational frequencies, after applying an appropriate scaling factor to account for anharmonicity and basis set limitations, typically match well with experimental FT-IR spectra, aiding in the assignment of complex vibrational modes. nih.gov

Furthermore, NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). rsc.org These predicted shifts for ¹H, ¹³C, and even ¹⁹F nuclei in fluorinated analogues provide valuable support for the structural assignment of isomers and tautomers, which can sometimes be ambiguous based on experimental data alone. rsc.org

Interactive Table: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectroscopic TechniqueParameterPredicted Value (DFT)Experimental Value
UV-Visλmax~295 nm~298 nm
FT-IRC=O Stretch~1710 cm⁻¹~1705 cm⁻¹
¹³C NMRCarboxylic Carbon~165 ppm~164 ppm
¹⁹F NMRC-F~ -115 ppm~ -117 ppm

Note: These values are illustrative, based on typical correlations found in the literature for similar compounds. rsc.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comnih.gov

Computational studies on indazole derivatives reveal that the HOMO is typically a π-orbital delocalized across the entire indazole ring system. nih.govresearchgate.net In contrast, the LUMO's distribution is highly dependent on the nature and position of substituents. For this compound, the electron-withdrawing fluorine and carboxylic acid groups are expected to lower the energies of both the HOMO and LUMO and influence their spatial distribution. emerginginvestigators.org

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide reliable estimates of these orbital energies and the resulting energy gap, offering insights into the molecule's electronic behavior and potential for applications in materials science. nih.govbhu.ac.in

Interactive Table: Calculated FMO Properties for a Fluorinated Indazole Derivative

PropertyDescriptionCalculated Value (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital~ -6.8 eV
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital~ -1.5 eV
ΔE (Gap)HOMO-LUMO Energy Gap~ 5.3 eV

Note: Values are representative for a fluorinated heterocyclic carboxylic acid, calculated via DFT methods. A larger gap indicates greater electronic stability. nih.govresearchgate.net

Investigation of Intermolecular Interactions (e.g., π−π Stacking, Hydrogen/Halogen Bonding)

The supramolecular architecture of this compound in the condensed phase is governed by a network of noncovalent interactions. Computational studies are instrumental in analyzing and quantifying these forces.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be hydrogen bonding. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This facilitates the formation of strong, directional O-H···N hydrogen bonds between the carboxylic acid of one molecule and the N2 atom of the pyrazole ring of a neighboring molecule, often leading to the formation of dimers or extended chains. nih.gov

Halogen Bonding: The presence of a fluorine atom introduces the possibility of halogen bonding. Although fluorine is the least polarizable halogen and typically forms weaker halogen bonds, C-F bonds can act as donors in interactions with nucleophilic regions. rsc.orgnih.gov Furthermore, the fluorine atom can participate in weaker C-H···F hydrogen bonds, which collectively contribute to the crystal packing. ossila.commdpi.com Computational analysis can help identify and characterize these subtle but important interactions.

Structure Activity Relationship Sar Studies of 7 Fluoro 1h Indazole 5 Carboxylic Acid Derivatives

Systematic Exploration of the Fluorine Atom's Contribution to Biological Activity

The introduction of a fluorine atom into a drug candidate can significantly modulate its physicochemical and pharmacological properties. In the context of 7-fluoro-1H-indazole-5-carboxylic acid, the fluorine atom at the 7-position is anticipated to have a multifaceted impact on its biological activity.

Enhanced Potency and Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with biological targets. This can enhance binding affinity and, consequently, the potency of the compound. For instance, in other heterocyclic compounds, the strategic placement of fluorine has been shown to improve biological activity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The presence of a fluorine atom at the 7-position can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the drug. This has been a widely used strategy in drug design to improve pharmacokinetic profiles. nih.gov

Increased Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its oral bioavailability. Studies on other indazole derivatives have shown that the incorporation of fluoroindazole motifs can indeed lead to increased oral bioavailability. nih.gov

Impact of Carboxylic Acid Position and Derivatization on Pharmacological Profiles

The carboxylic acid group at the 5-position of the indazole ring is a crucial functional group that often acts as a key pharmacophore, participating in essential interactions with the target protein, such as forming hydrogen bonds or salt bridges.

Positional Isomerism: The position of the carboxylic acid group on the indazole ring can have a profound effect on biological activity. The synthesis and thermochemical properties of various indazole carboxylic acid isomers, including 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, and 1H-indazole-6-carboxylic acid, have been studied, indicating that the position of this group is a critical variable in the molecular architecture. researchgate.net The specific placement at the 5-position in the 7-fluoro-1H-indazole scaffold likely orients the molecule optimally within the binding site of its biological target.

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to other functional groups, such as esters, amides, or bioisosteres, is a common strategy to modulate a compound's properties.

Esters: Esterification of the carboxylic acid can increase lipophilicity and cell permeability, often serving as a prodrug strategy to improve oral absorption. The ester can then be hydrolyzed in vivo to release the active carboxylic acid.

Amides: The formation of amides from the carboxylic acid introduces a new vector for chemical interactions and can significantly alter the compound's biological activity and selectivity. For example, in a series of indazole carboxamides developed as soybean lipoxygenase inhibitors, the carboxamide linker was attached at the 5- or 6-position, highlighting the exploration of this derivatization in SAR studies. nih.gov

Bioisosteres: Replacing the carboxylic acid with bioisosteric groups, such as tetrazoles or hydroxamic acids, can maintain or improve biological activity while altering physicochemical properties like acidity and metabolic stability. Structure-property relationship studies of fluorinated carboxylic acid bioisosteres have provided insights into how these replacements can affect properties like pKa and lipophilicity. nih.gov

The following table summarizes the potential impact of carboxylic acid derivatization:

DerivatizationPotential Impact on Pharmacological Profile
Esterification Increased lipophilicity, potential for prodrug strategy, improved cell permeability.
Amidation Altered hydrogen bonding capacity, potential for new interactions with the target, modified solubility.
Bioisosteric Replacement (e.g., Tetrazole) Modulated acidity (pKa), potential for improved metabolic stability, altered binding interactions.

Influence of N-Substitution Patterns on Biological Efficacy and Selectivity

The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted with various alkyl or aryl groups. The pattern of N-substitution is a key determinant of the biological activity and selectivity of indazole-based compounds.

N1 versus N2 Isomerism: Alkylation or arylation of the indazole ring can occur at either the N1 or N2 position, leading to two distinct isomers with potentially different biological profiles. The regioselectivity of this substitution can be influenced by the reaction conditions and the nature of the substituents on the indazole ring. Studies on the nucleophilic substitution reactions of 1H-indazole have shown that mixtures of N1 and N2 isomers are often formed, with the N1 isomer typically predominating. researchgate.net The distinct stereoelectronic properties of N1- and N2-substituted indazoles can lead to different binding modes and potencies.

Nature of the N-Substituent: The size, shape, and electronic properties of the substituent at the nitrogen atom can significantly impact the compound's interaction with its biological target.

Alkyl Chains: Small alkyl groups can fill hydrophobic pockets in the binding site, while larger or branched alkyl groups can provide steric hindrance that may enhance selectivity or, conversely, reduce activity.

Aryl and Heteroaryl Rings: The introduction of aromatic or heteroaromatic rings can lead to beneficial π-π stacking or other specific interactions with the target protein. These groups also provide a scaffold for further functionalization to fine-tune the compound's properties.

The following table illustrates how different N-substitution patterns can influence biological outcomes:

N-Substitution PatternPotential Influence on Efficacy and Selectivity
N1-Alkylation May enhance lipophilicity and cell penetration; can probe hydrophobic pockets in the target's binding site.
N2-Alkylation Can lead to a different spatial arrangement of other substituents, potentially altering the binding mode and selectivity.
N1/N2-Arylation Can introduce π-stacking interactions; offers a point for further modification to optimize activity.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound derivatives aims to identify the low-energy, bioactive conformation—the specific spatial arrangement of the molecule when it binds to its target.

The planarity of the indazole ring system is a key structural feature. However, substituents at the 5-carboxylic acid and the N1/N2 positions can adopt various orientations. The dihedral angle between the carboxylic acid group and the indazole ring, for instance, can influence its ability to form key hydrogen bonds. In the solid state, the carboxy group of 1H-indazole-5-carboxylic acid has been shown to be nearly coplanar with the heterocyclic ring. researchgate.net

Understanding the preferred conformations of these molecules in solution and in the bound state is essential for rational drug design. Techniques such as X-ray crystallography of ligand-protein complexes and NMR spectroscopy can provide valuable experimental data on the bioactive conformation.

Computational Approaches to SAR: Molecular Docking, Pharmacophore Modeling, and Ligand-Based Design

Computational methods are invaluable tools for elucidating the SAR of this compound derivatives, providing insights that can guide the synthesis of more potent and selective analogs.

Molecular Docking: Molecular docking simulations can predict the binding mode and affinity of a ligand within the active site of a target protein. For indazole derivatives, docking studies have been successfully used to understand their interactions with various targets, including enzymes and receptors. nih.govresearchgate.net These studies can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex, thereby explaining the observed SAR. For this compound derivatives, docking could help to rationalize the importance of the fluorine atom and the carboxylic acid group in binding.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. Pharmacophore models can be generated based on the structures of known active compounds (ligand-based) or the structure of the target's binding site (structure-based). Such models have been developed for other indazole-containing compounds and serve as a valuable tool for virtual screening of compound libraries to identify new hits with the desired biological activity. nih.gov

Ligand-Based Design: In the absence of a known 3D structure of the target protein, ligand-based design methods can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.

The integration of these computational approaches allows for a more efficient and targeted exploration of the chemical space around the this compound scaffold, accelerating the discovery of new drug candidates with improved pharmacological profiles.

Biological and Pharmacological Applications of 7 Fluoro 1h Indazole 5 Carboxylic Acid Derivatives Pre Clinical Focus

Target Identification and Mechanism of Action Investigations

The preclinical exploration of 7-fluoro-1H-indazole-5-carboxylic acid derivatives is in its nascent stages, with research primarily centered on identifying their molecular targets and elucidating the mechanisms through which they exert their effects. The inherent characteristics of the parent molecule, including its capacity for hydrogen bonding and enhanced polarity due to the carboxylic acid group, make its derivatives suitable for interaction with various biological targets.

Enzyme Inhibition Studies (e.g., Protein Kinases like JNK)

While direct and extensive studies on this compound derivatives as specific enzyme inhibitors are not widely reported in publicly accessible literature, the broader class of indazole derivatives has shown significant promise in this arena. For instance, various indazole-based compounds have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. researchgate.net The fluorine substituent on the this compound scaffold is a key feature that can modulate the electrophilicity of the indazole ring, potentially influencing its interaction with the active sites of enzymes like c-Jun N-terminal kinases (JNK).

Receptor Modulation and Binding Affinity Assessments (e.g., Cannabinoid Receptors, Chemokine Receptors, Serotonin (B10506) Receptors)

The structural motif of indazole is prevalent in compounds targeting a range of receptors. For example, derivatives of the indazole scaffold have been explored for their activity as cannabinoid receptor modulators and serotonin receptor antagonists. researchgate.net Although specific binding affinity data for derivatives of this compound on these receptors are not yet detailed in available research, the foundational structure suggests a potential for such interactions. The development of derivatives often involves creating carboxamides from the parent carboxylic acid, a common strategy to enhance receptor engagement.

Cell-Based Assays for Signaling Pathway Investigations

Cell-based assays are instrumental in understanding the functional consequences of a compound's interaction with its molecular target. For derivatives of this compound, such assays would be critical in monitoring downstream effects, such as the phosphorylation of signaling proteins. The broader family of indazole derivatives has been shown to impact various signaling pathways involved in cell proliferation and survival.

Elucidation of Molecular Pathways Affected by Indazole Carboxylic Acids

The molecular pathways affected by indazole carboxylic acids and their derivatives are diverse. Research on related indazole compounds has pointed towards the modulation of pathways integral to cancer progression, including those involving apoptosis and cell cycle regulation. For instance, some indazole derivatives have been shown to induce apoptosis by affecting the expression of key regulatory proteins. The specific pathways modulated by this compound derivatives remain an area for active investigation.

Exploration of Therapeutic Potential in Disease Models (Pre-clinical)

The therapeutic potential of this class of compounds is being cautiously explored in preclinical models, with a primary focus on oncology.

Evaluation in Oncology Research: Anti-cancer Activities

The anti-cancer potential of indazole derivatives is a significant area of research. Studies on various cancer cell lines have demonstrated the growth-inhibitory effects of compounds containing the indazole core. While specific data on derivatives of this compound is limited, the structural features suggest that they could be valuable candidates for anti-cancer drug development. The fluorine atom, for example, can enhance metabolic stability and cell permeability, which are desirable properties for oncology therapeutics.

One study on a series of indazole derivatives, though not specifying the 7-fluoro-5-carboxylic acid substitution pattern, identified a compound (designated as 2f) that exhibited potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer line. This compound was shown to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in a mouse model. Such findings underscore the potential of the broader indazole class in oncology.

Compound Class Preclinical Focus Key Findings (General Indazole Derivatives) Reference
Indazole DerivativesEnzyme InhibitionPotential as kinase inhibitors. researchgate.net
Indazole DerivativesReceptor ModulationActivity at cannabinoid and serotonin receptors. researchgate.net
Indazole DerivativesOncology ResearchInhibition of cancer cell proliferation and induction of apoptosis.

Anti-inflammatory Properties and Underlying Mechanisms

Derivatives of indazole and in particular fluorinated indazoles have been investigated for their anti-inflammatory potential. While specific studies on this compound derivatives are not extensively documented in publicly available research, the broader class of fluorinated indazoles has shown promise. For instance, fluorination of the indazole ring has been suggested as a promising strategy for developing selective inhibitors of nitric oxide synthase (NOS), an enzyme implicated in inflammatory processes. nih.govresearchgate.net

In a study focusing on related structures, a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory activity in a carrageenan-induced edema test in rats. nih.gov The most potent compound in this series was 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, which exhibited an ED50 value of 3.5 mg/kg. nih.gov Although these compounds are not direct derivatives of 7-fluoro-1H-indazole, their activity highlights the potential of the indazole-5-carboxylic acid scaffold in the development of anti-inflammatory agents.

The mechanism of anti-inflammatory action for many indazole derivatives is linked to the inhibition of key inflammatory mediators. For example, some indazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins. The commercially available anti-inflammatory drug Bendazac, an indazole derivative, is known to exert its effects through this pathway. nih.gov

Compound/Derivative ClassModelKey FindingsReference
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acidCarrageenan-induced rat paw edemaED50 of 3.5 mg/kg nih.gov
Fluorinated IndazolesNitric Oxide Synthase (NOS) inhibition assayFluorination increased inhibitory potency and NOS-II selectivity. nih.govresearchgate.net

Antimicrobial and Antifungal Activity Studies

The indazole nucleus is a feature of various compounds with documented antimicrobial and antifungal properties. nih.govresearchgate.net While specific research on this compound derivatives in this area is limited, the general class of indazole derivatives has been a subject of interest. For example, esters of carboxylic acids have been shown to possess antimicrobial activity. google.com The antimicrobial effectiveness of fatty acid esters can be influenced by the length of the alkyl chain and the specific microorganism being targeted. nih.gov Similarly, certain amine salts of carboxylic acids have demonstrated broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, as well as yeasts and fungi. nih.gov

A study on the synthesis of novel thiadiazolo[3,4-h]quinoline-7-carboxylic acid ethyl ester, a fluorinated heterocyclic carboxylic acid derivative, demonstrated high antibacterial activity against a panel of wild and resistant bacterial strains, with activity observed even at a concentration of 0.015 µg/mL. researchgate.net Although structurally distinct from indazole, this highlights the potential of fluorinated carboxylic acid heterocycles as potent antimicrobial agents.

The introduction of a fluorine atom to a heterocyclic scaffold can enhance antimicrobial and antifungal activity. frontiersin.orgmdpi.com This is often attributed to increased lipophilicity and metabolic stability, which can improve cellular uptake and interaction with microbial targets. organic-chemistry.org

Reproductive Biology: Investigation as Antispermatogenic Agents

A significant area of research for indazole carboxylic acid derivatives has been in the field of male contraception. These compounds have been investigated for their ability to reversibly inhibit spermatogenesis. A notable example from this class is gamendazole (B1674601), an indazole carboxylic acid derivative. While gamendazole is not a this compound derivative, its development provides crucial insights into the potential of this chemical class in reproductive biology.

Gamendazole has been shown to be a potent oral antispermatogenic agent in rats. A single oral dose can induce infertility, which, in some cases, is reversible. The mechanism of action is believed to involve the disruption of Sertoli cell function, which is critical for sperm development.

It is important to note that research in this area has also highlighted the need for careful dose-finding studies to ensure reversibility and to establish a safe therapeutic window.

Central Nervous System (CNS) Applications and Neuropharmacological Studies

Fluorinated indazole derivatives have emerged as compounds of interest for their potential applications in the central nervous system. Research has indicated that fluorination of the indazole ring can enhance the inhibitory potency and selectivity of these compounds for nitric oxide synthase (NOS). nih.govresearchgate.net Specifically, inducible nitric oxide synthase (NOS-II) is a key enzyme in the production of nitric oxide, which can be neurotoxic at high levels. Therefore, selective inhibitors of NOS-II are being investigated for their neuroprotective potential in various neurological disorders.

One study reported that 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibited NOS-I by 63% and NOS-II by 83%. nih.gov Another derivative, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, showed 80% inhibition of NOS-II activity with no significant effect on NOS-I. nih.gov These findings underscore the potential of fluorinated indazoles in the development of selective NOS inhibitors for CNS applications.

While these studies did not specifically investigate this compound derivatives, the results suggest that the fluorinated indazole scaffold is a promising starting point for the design of neuropharmacological agents. Further research is needed to explore how the 7-fluoro and 5-carboxylic acid substitutions would modulate this activity.

CompoundTargetActivityPotential ApplicationReference
4,5,6,7-Tetrafluoro-3-methyl-1H-indazoleNOS-I / NOS-II63% inhibition of NOS-I; 83% inhibition of NOS-IINeuroprotection nih.gov
4,5,6,7-Tetrafluoro-3-perfluorophenyl-1H-indazoleNOS-II80% inhibitionNeuroprotection nih.gov

Applications in Agrochemical Research and Development

Potential as Herbicidal Agents

The application of indazole derivatives in agrochemical research has been explored, particularly in the development of herbicides. However, specific studies detailing the herbicidal activity of this compound derivatives are not readily found in the public domain. Research on related heterocyclic carboxylic acids, such as pyrazole-5-carboxylic acid derivatives, has shown that these compounds can exhibit insecticidal activity, suggesting that the broader class of azole carboxylic acids may have potential in crop protection. researchgate.net Further investigation is required to determine if this compound and its derivatives possess any herbicidal properties.

Development for Pesticidal Applications

Similar to the herbicidal potential, the development of this compound derivatives for pesticidal applications is an area that remains largely unexplored in published literature. The structural similarity to other bioactive heterocyclic compounds, such as pyrazole-5-carboxylic acid derivatives that have shown insecticidal effects, suggests a potential avenue for future research. researchgate.net The introduction of fluorine into agrochemicals is a common strategy to enhance their efficacy and metabolic stability. Therefore, the this compound scaffold could be a candidate for the synthesis and screening of new pesticidal agents.

Advanced Materials and Other Interdisciplinary Applications

The unique electronic and structural characteristics of the indazole scaffold, particularly when functionalized with electron-withdrawing groups like fluorine and carboxylic acid, have prompted exploration into their use in advanced materials. The this compound moiety, while a subject of growing interest, is still an emerging building block in materials science. The following sections explore the potential and investigated applications of its derivatives in various interdisciplinary fields, drawing upon research into analogous indazole-based compounds where direct data for the 7-fluoro-5-carboxy derivative is limited.

Integration into Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

The incorporation of fluorinated indazole derivatives into optoelectronic materials is an area of active research. The fluorine atom can enhance electron mobility, improve thermal stability, and influence the energy levels of organic semiconductors, which are crucial parameters for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The carboxylic acid group provides a convenient handle for further chemical modification and anchoring to surfaces.

While specific studies detailing the use of this compound in OLEDs and OPVs are not extensively documented in publicly available research, the broader class of fluorinated and N-heterocyclic compounds is of significant interest. In the context of OLEDs, such compounds can be utilized as host materials or as ligands in phosphorescent emitters. The high triplet energy often associated with indazole derivatives is beneficial for hosting blue phosphorescent dyes, preventing energy back-transfer and enhancing device efficiency.

Further research is required to synthesize and characterize specific OLED and OPV devices incorporating this compound derivatives to fully elucidate their potential in this field.

Role in Dye-Sensitized Solar Cells (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), organic dyes are responsible for light absorption and subsequent electron injection into a wide-bandgap semiconductor, typically TiO2. The molecular structure of the dye is critical to its performance, affecting its absorption spectrum, energy levels, and binding to the semiconductor surface.

Indazole-based compounds have been explored as components of sensitizing dyes. The carboxylic acid group of this compound is an ideal anchoring group to bind the dye molecule to the TiO2 surface, which is a prerequisite for efficient electron injection. The fluorinated indazole core can serve as a part of the π-conjugated bridge or as an auxiliary acceptor unit within the dye's D-π-A (Donor-π-Acceptor) structure.

The introduction of a fluorine atom can have several advantageous effects:

Increased Molar Extinction Coefficient: Fluorination can sometimes lead to a broadening of the absorption spectrum and an increase in the molar extinction coefficient, allowing for more efficient light harvesting.

Tuning of Energy Levels: The electron-withdrawing fluorine atom can lower the HOMO and LUMO energy levels of the dye. A lower LUMO can facilitate electron injection into the conduction band of TiO2, while a lower HOMO can improve the efficiency of dye regeneration by the electrolyte.

Prevention of Aggregation: The presence of fluorine can help to prevent the aggregation of dye molecules on the semiconductor surface, which can otherwise lead to quenching of the excited state and a decrease in device performance.

Coordination Chemistry with Metal Centers for Functional Materials

The bifunctional nature of this compound, possessing both a coordinating N-heterocyclic ring and a carboxylic acid group, makes it an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govnih.gov These materials are composed of metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional structures with potential applications in gas storage, separation, catalysis, and sensing.

The indazole nitrogen atoms and the carboxylate oxygen atoms can coordinate to metal centers in various modes, leading to a rich structural diversity. The fluorine substituent can influence the electronic properties of the ligand and introduce specific interactions, such as hydrogen bonding or halogen bonding, which can direct the self-assembly of the framework and affect its properties.

For instance, research on the closely related 1H-indazole-5-carboxylic acid has shown its ability to form luminescent and porous MOFs with metal ions like zinc and nickel. researchgate.net These materials exhibit interesting properties such as tunable porosity and phosphorescence. researchgate.net The introduction of a fluorine atom at the 7-position is expected to modify the photophysical properties of such frameworks, potentially leading to enhanced luminescence or sensing capabilities. The electron-withdrawing nature of fluorine could also influence the catalytic activity of the metal centers within the MOF.

Studies on other polycarboxylate acids and imidazole-based linkers have demonstrated the successful synthesis of a wide range of MOFs with diverse structures and properties, including ferroelectric behavior and weak antiferromagnetic character. nih.gov This highlights the vast potential of designing functional materials through the judicious selection of organic ligands and metal centers.

While the coordination chemistry of this compound is a promising and largely unexplored area, the established principles of MOF chemistry suggest that this compound could be a valuable building block for the creation of novel functional materials.

Advanced Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 7-fluoro-1H-indazole-5-carboxylic acid offers multiple points for chemical modification to enhance its biological activity. Future research will likely focus on derivatization of the carboxylic acid group, the indazole nitrogen, and further substitution on the benzene (B151609) ring. nih.gov

The carboxylic acid moiety can be converted into a variety of functional groups, such as esters, amides, and hydroxamic acids. These modifications can alter the compound's solubility, cell permeability, and binding interactions with biological targets. For instance, creating a library of amide derivatives could lead to compounds with improved potency and selectivity for specific enzymes or receptors. nih.gov Structure-activity relationship (SAR) studies on other indazole series have shown that substitutions at this position are critical for activity. nih.gov

The indazole nitrogen (N1) is another key site for derivatization. Alkylation or arylation at this position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. acs.org Developing a selective and scalable N1-alkylation process would be a crucial step for creating a diverse range of analogs for biological screening. rsc.org

Furthermore, the benzene ring of the indazole scaffold could be further functionalized. While the fluorine at the 7-position already enhances metabolic stability and binding affinity, additional substitutions could be explored to fine-tune the electronic and steric properties of the molecule.

Table 1: Potential Derivatization Strategies and Their Rationale

Derivatization SitePotential Functional GroupsRationale for Modification
5-Carboxylic AcidEsters, Amides, HydrazidesImprove solubility, cell permeability, and target binding
Indazole N1-positionAlkyl, Benzyl, Aryl groupsModulate pharmacokinetic and pharmacodynamic properties
Benzene RingAdditional substitutionsFine-tune electronic and steric properties for enhanced activity

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of "one drug, multiple targets," or polypharmacology, is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indazole scaffold is considered a "privileged structure," meaning it can bind to multiple biological targets. samipubco.comnih.gov This makes this compound an excellent starting point for designing multi-target directed ligands (MTDLs).

Research has shown that indazole derivatives can inhibit a variety of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Additionally, indazole-based compounds have been investigated as inhibitors of enzymes like BACE1 and cholinesterases for the treatment of Alzheimer's disease. nih.gov

Future work could involve designing derivatives of this compound that simultaneously target multiple pathways involved in a specific disease. For example, a single compound could be engineered to inhibit both a protein kinase and a component of the cell cycle machinery in cancer cells. nih.gov This approach could lead to more effective therapies with a reduced likelihood of drug resistance.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process. mdpi.com These computational tools can be applied to the rational design of novel derivatives of this compound with improved properties.

Sustainable Synthetic Methodologies and Process Intensification

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce the environmental impact of chemical synthesis. numberanalytics.com Future research on this compound and its derivatives should focus on developing sustainable and efficient synthetic routes.

This includes the use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. mdpi.com Microwave-assisted synthesis and flow chemistry are other green techniques that can reduce reaction times, improve yields, and minimize energy consumption. rasayanjournal.co.infrontiersin.org The development of novel catalysts, such as copper oxide nanoparticles, can also enable more efficient and environmentally friendly reactions for the synthesis of indazoles. organic-chemistry.org

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another key area of focus. This could involve developing one-pot, multi-component reactions to synthesize complex indazole derivatives in a single step, reducing waste and simplifying purification. acs.org

Table 2: Green Chemistry Approaches for Indazole Synthesis

Green Chemistry PrincipleApplication in Indazole Synthesis
Safer SolventsUse of water, ionic liquids, or polyethylene (B3416737) glycol (PEG)
Energy EfficiencyMicrowave-assisted synthesis, ultrasound irradiation
CatalysisUse of reusable, non-toxic catalysts
Waste PreventionOne-pot, multi-component reactions

Identification of Emerging Biological Targets and Unexplored Therapeutic Areas

The versatile nature of the indazole scaffold suggests that this compound and its derivatives may have therapeutic potential beyond the well-established areas of oncology and neurodegenerative diseases. researchgate.netmdpi.com

Emerging biological targets for indazole-based compounds include:

Microtubules: Indazole derivatives have been shown to target the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. This makes them promising candidates for the development of new anticancer agents. nih.gov

S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase: This enzyme is a target for the development of novel broad-spectrum antimicrobial agents, and indazole-derived inhibitors have shown significant promise. acs.org

CC-Chemokine Receptor 4 (CCR4): Allosteric antagonists of CCR4 based on the indazole scaffold are being investigated for the treatment of inflammatory and allergic diseases. acs.org

SARS-CoV-2 Main Protease (Mpro): The indazole scaffold is being explored for the development of inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov

Future research should aim to screen libraries of this compound derivatives against a wide range of biological targets to identify novel therapeutic applications. This could uncover potential treatments for infectious diseases, inflammatory disorders, and other conditions with unmet medical needs. benthamscience.comorientjchem.org

Q & A

Q. What are the recommended safety protocols for handling 7-fluoro-1H-indazole-5-carboxylic acid in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including face shields, safety glasses (tested under NIOSH or EN 166 standards), and chemically resistant gloves. Respiratory protection (e.g., P95 filters or EU-certified ABEK-P2 respirators) should be used in poorly ventilated areas. Avoid skin contact by employing proper glove removal techniques and dispose of contaminated materials per laboratory waste protocols. Engineering controls, such as fume hoods, are critical to minimize airborne exposure .

Q. What synthetic routes are commonly employed for the preparation of this compound?

While direct synthetic methods for this compound are not explicitly documented in the evidence, analogous indazole derivatives (e.g., ethyl 5-fluoroindole-2-carboxylate) suggest multi-step pathways involving fluorination, cyclization, and carboxylation. For example, palladium-catalyzed coupling (as seen in related compounds) and controlled reaction temperatures (e.g., 5°C for halogenation steps) are critical for regioselectivity . Purification via recrystallization or chromatography is recommended to achieve >97% purity, as noted for structurally similar indazoles .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are essential for structural confirmation. Mass spectrometry (MS) provides molecular weight validation, while differential scanning calorimetry (DSC) can determine thermal stability. Note that physical properties like melting points are often unreported for novel indazoles, necessitating empirical determination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses involving this compound?

Optimization requires systematic factorial design to evaluate variables such as catalyst loading (e.g., Pd/C in hydrogenation steps), solvent polarity (e.g., THF vs. acetonitrile), and temperature gradients. For example, inert atmospheres and ice-cooling (0–5°C) during azide formation mitigate side reactions. Reaction monitoring via thin-layer chromatography (TLC) or in situ spectroscopy ensures intermediate stability .

Q. What computational chemistry approaches are recommended for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations can model electrophilic aromatic substitution (EAS) at the indazole core, focusing on fluorine’s electron-withdrawing effects. Molecular docking studies may predict bioactivity by analyzing hydrogen-bonding interactions at the carboxylic acid moiety. Such models should be validated against experimental data (e.g., reaction kinetics) to resolve discrepancies .

Q. How should researchers address discrepancies between theoretical predictions and experimental observations in stability studies of this compound?

Contradictions may arise from unaccounted variables like trace moisture or light exposure. Accelerated stability testing under ICH guidelines (25°C/60% RH) can identify degradation pathways. If computational models predict instability under acidic conditions but experimental data show no degradation, validate via pH-controlled HPLC assays. Cross-reference with structurally analogous compounds (e.g., 5-fluoro-2-hydroxybenzoic acid) to infer decomposition mechanisms .

Data Contradiction Analysis

  • Toxicity Classification : While this compound is not classified as carcinogenic by IARC or OSHA , researchers must verify batch-specific impurities (e.g., residual solvents) that could alter toxicity profiles.
  • Physical Properties : The absence of reported melting points or solubility data necessitates empirical determination. Compare with derivatives like 5-fluoro-2-hydroxybenzoic acid (mp 199–201°C) to guide experimental design .

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